4-(4-Cyclopropylpiperazin-1-yl)aniline;hydrochloride
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Overview
Description
4-(4-Cyclopropylpiperazin-1-yl)aniline;hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure, which includes a cyclopropyl group attached to a piperazine ring, further connected to an aniline moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclopropylpiperazin-1-yl)aniline;hydrochloride typically involves the following steps:
Formation of Cyclopropylpiperazine: Cyclopropylamine is reacted with piperazine under controlled conditions to form cyclopropylpiperazine.
Coupling with Aniline: The cyclopropylpiperazine is then coupled with aniline using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cyclopropylamine and piperazine are reacted in industrial reactors.
Purification: The intermediate products are purified using techniques such as recrystallization or chromatography.
Final Conversion: The purified intermediate is then converted to the hydrochloride salt using hydrochloric acid, followed by drying and packaging.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclopropylpiperazin-1-yl)aniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of nitro or sulfonyl derivatives.
Scientific Research Applications
4-(4-Cyclopropylpiperazin-1-yl)aniline;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Cyclopropylpiperazin-1-yl)aniline;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence neurotransmitter pathways, such as serotonin or dopamine pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)aniline
- 4-(4-Ethylpiperazin-1-yl)aniline
- 4-(4-Phenylpiperazin-1-yl)aniline
Uniqueness
4-(4-Cyclopropylpiperazin-1-yl)aniline;hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
4-(4-cyclopropylpiperazin-1-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.ClH/c14-11-1-3-12(4-2-11)15-7-9-16(10-8-15)13-5-6-13;/h1-4,13H,5-10,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJOMYOUTFERBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=CC=C(C=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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